Acetaminophen cysteinylglycine

Hepatobiliary transport Mrp2/ABCC2 Drug metabolism

Acetaminophen cysteinylglycine (AA-CG; also designated AA-Cys-CG, APAP-CG, or S-(4-acetamidophenyl)-L-cysteinylglycine) is a thioether conjugate metabolite of acetaminophen (paracetamol) formed during the mercapturic acid detoxication pathway. It is the first hydrolytic intermediate generated from the glutathione conjugate (AA-GSH) by γ-glutamyltranspeptidase (GGT)-mediated cleavage, occupying the pathway position between AA-GSH and the cysteine conjugate (AA-CYS) before ultimate N-acetylation to the mercapturate (AA-NAC).

Molecular Formula C13H17N3O4S
Molecular Weight 311.36 g/mol
CAS No. 116709-74-1
Cat. No. B055225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen cysteinylglycine
CAS116709-74-1
SynonymsAA-Cys-CG
acetaminophen cysteinylglycine
Molecular FormulaC13H17N3O4S
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)SCC(C(=O)NCC(=O)O)N
InChIInChI=1S/C13H17N3O4S/c1-8(17)16-9-2-4-10(5-3-9)21-7-11(14)13(20)15-6-12(18)19/h2-5,11H,6-7,14H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1
InChIKeyKUWSNHSHZVMAQS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaminophen Cysteinylglycine (CAS 116709-74-1): Metabolite Standard for Mercapturic Acid Pathway Research and Bioanalytical Method Development


Acetaminophen cysteinylglycine (AA-CG; also designated AA-Cys-CG, APAP-CG, or S-(4-acetamidophenyl)-L-cysteinylglycine) is a thioether conjugate metabolite of acetaminophen (paracetamol) formed during the mercapturic acid detoxication pathway [1]. It is the first hydrolytic intermediate generated from the glutathione conjugate (AA-GSH) by γ-glutamyltranspeptidase (GGT)-mediated cleavage, occupying the pathway position between AA-GSH and the cysteine conjugate (AA-CYS) before ultimate N-acetylation to the mercapturate (AA-NAC) [2]. With a molecular formula of C₁₃H₁₇N₃O₄S, exact mass of 311.09400 Da, and molecular weight of 311.36 g/mol, AA-CG is structurally and functionally distinct from all other members of the acetaminophen glutathione-derived metabolite series . It was first indexed as a MeSH Supplementary Concept in 1991 based on its characterization in Toxicol Appl Pharmacol [1].

Why Acetaminophen Cysteinylglycine Cannot Be Substituted by Other Acetaminophen Glutathione-Derived Metabolites


Acetaminophen cysteinylglycine occupies a unique and non-substitutable position in the mercapturic acid pathway that is not functionally replicated by its immediate metabolic neighbors AA-GSH, AA-CYS, or AA-NAC. Critically, AA-CG employs a distinct hepatobiliary transport mechanism: its biliary excretion is independent of the canalicular transporter Mrp2, whereas AA-GSH and AA-NAC depend on Mrp2 for biliary elimination, as demonstrated in transport-deficient (TR⁻) rats where AA-GSH was virtually absent from bile yet AA-CG concentrations remained unchanged [1]. Furthermore, standard reversed-phase HPLC methods using isocratic methanol/acetic acid mobile phases fail to resolve AA-CG from AA-CYS, necessitating their combined quantitation as APAP-CG/CYS unless an authentic AA-CG standard is available for method development or as a retention time marker [1]. Additionally, AA-CG serves as a substrate for a distinct glutamic acid conjugation pathway that produces novel peptide conjugates, a metabolic fate not shared by the N-acetylated mercapturate (AA-NAC) [2]. These non-overlapping transport, analytical, and metabolic properties mean that substituting AA-CG with AA-CYS, AA-GSH, or AA-NAC in any assay designed to probe GGT activity, canalicular transport independence, or glutamic acid pathway flux will produce either uninterpretable or misleading results.

Quantitative Differential Evidence for Acetaminophen Cysteinylglycine (CAS 116709-74-1) Versus Closest Analogs: A Comparator-Based Procurement Guide


Mrp2-Independent Biliary Excretion: AA-CG vs. AA-GSH and AA-NAC in Transport-Deficient (TR⁻) Rats

In a direct head-to-head comparison using transport-deficient (TR⁻) hyperbilirubinemic rats lacking functional canalicular Mrp2, the biliary concentration of APAP-cysteinylglycine/cysteine (APAP-CG/CYS) showed no significant difference between normal Wistar and TR⁻ mutant rats [1]. In striking contrast, APAP-GSH was virtually absent from TR⁻ rat bile, and biliary concentrations of APAP-mercapturate (APAP-NAC) and APAP-glucuronide (APAP-GLU) were significantly reduced in TR⁻ rats compared to normal Wistar rats [1]. This differential transport behavior was observed under identical experimental conditions: rats received APAP (1 mmol/kg i.v.), and bile was collected for 2 hours post-dose with metabolites quantified by HPLC at 254 nm [1].

Hepatobiliary transport Mrp2/ABCC2 Drug metabolism Biliary excretion

Species-Dependent Biliary Composition Reflects Hepatic GGT Activity: AA-CG as a GGT Activity Surrogate

Gregus et al. (1988) demonstrated that the composition of toxication pathway metabolites in bile directly reflects hepatic γ-glutamyltranspeptidase (GGT) activity across five species [1]. In species with low hepatic GGT activity (hamsters and mice), bile contained predominantly intact AA-GSH. Conversely, in species with high hepatic GGT activity (rabbits and guinea pigs), bile contained significant amounts of AA-GSH hydrolysis products, including AA-cysteinylglycine [1]. Quantitatively, AA-susceptible species (hamsters, mice) excreted 27-42% of the AA dose as toxication pathway metabolites, whereas AA-resistant species (rats, rabbits, guinea pigs) excreted only 5-7% of the dose via this pathway [1]. The detoxication pathway metabolites (AA-glucuronide and AA-sulfate) showed a complementary pattern, comprising 74%, 62%, 41%, 27%, and 12% of the dose in guinea pigs, rats, mice, rabbits, and hamsters, respectively [1].

Species variation γ-Glutamyltranspeptidase Biliary biomarkers Acetaminophen toxication

HPLC Co-Elution with Cysteine Conjugate: Authentic AA-CG Standard Required for Resolution from AA-CYS

As explicitly stated by Chen et al. (2003), the widely-used isocratic reversed-phase HPLC method (Zorbax SB C18 column, 12.5% methanol/1% acetic acid mobile phase, UV detection at 254 nm) does not separate the cysteinylglycine and cysteine conjugates of APAP; consequently, they were quantitated together as APAP-CG/CYS [1]. This analytical co-elution means that in the absence of an authentic AA-CG reference standard, it is impossible to assign signal to either metabolite individually or to validate a modified method that does achieve separation. The original Howie et al. (1977) method upon which this protocol is based similarly lacked resolution between these two conjugates [1]. In contrast, AA-GSH, AA-NAC, AA-GLU, and AA-SUL are all chromatographically resolved from each other and from the CG/CYS pair under these standard conditions [1].

HPLC method development Chromatographic separation Reference standards Bioanalysis

Substrate for the Glutamic Acid Conjugation Pathway: AA-CG Forms Novel Peptide Conjugates Not Observed with AA-NAC

Mutlib et al. (2000) discovered that in addition to progressing through the canonical mercapturic acid pathway, the cysteinylglycine conjugate of acetaminophen (AA-CG) serves as a substrate for a novel glutamic acid conjugation pathway, forming larger peptide conjugates via coupling of the γ-carboxylic acid of glutamic acid to the α-amino group of the cysteine or glutamate residues [1]. The glutathione, cysteinylglycine, and cysteine adducts of acetaminophen were all shown to participate in this pathway, whereas the mercapturate (AA-NAC) did not, as its free α-amino group is acetylated and thus unavailable for glutamic acid conjugation [1]. The structures of these novel peptide conjugates were confirmed unequivocally by comparisons with synthetic standards using LC/MS and LC/NMR [1]. The mercapturic acid pathway remained the major route of degradation, but the glutamic acid pathway represents a distinct and previously unrecognized disposition route specifically accessible to AA-CG and its non-acetylated pathway neighbors [1].

Glutamic acid pathway Peptide conjugates Drug metabolism LC-MS/NMR characterization

Molecular Weight and Exact Mass Differentiation from Pathway Neighbors for Mass Spectrometry-Based Quantification

Acetaminophen cysteinylglycine possesses a distinct exact mass of 311.09400 Da (molecular weight 311.36 g/mol) and molecular formula C₁₃H₁₇N₃O₄S, which differentiates it from all adjacent metabolites in the mercapturic acid pathway [1]. The closest mass neighbor is the mercapturate conjugate (AA-NAC; C₁₃H₁₆N₂O₅S, MW 312.34, exact mass 312.07800), which differs by only ~0.98 Da, creating potential for mass spectrometric interference if resolution is insufficient . In validated UPLC-MS/MS methods such as the Waters application note, these metabolites are distinguished by unique MRM transitions and retention times: the cysteinyl metabolite (APAP-Cys, representing the combined CG/CYS pool in many methods) was validated over 0.64-20 ng/mL, while the N-acetyl cysteinyl metabolite (APAP-NAC) was validated over 0.96-20 ng/mL, each with distinct MRM parameters [2].

Mass spectrometry MRM transitions Metabolite identification Bioanalytical method validation

High-Impact Research and Bioanalytical Application Scenarios for Acetaminophen Cysteinylglycine (CAS 116709-74-1)


Hepatobiliary Transporter Phenotyping: Discriminating Mrp2-Dependent from Mrp2-Independent Biliary Elimination

Investigators studying canalicular transport mechanisms can use AA-CG as a negative control probe for Mrp2-dependent transport. As demonstrated in TR⁻ rats, AA-CG biliary excretion is preserved when Mrp2 function is absent, while AA-GSH and AA-NAC excretion are abolished or severely impaired [1]. This makes AA-CG an essential reference compound in any experiment using Mrp2-knockout models, chemical inhibitors, or vesicular transport assays to classify whether a novel compound follows Mrp2-dependent or Mrp2-independent hepatobiliary elimination. An authentic AA-CG standard is required to quantify biliary concentrations and to serve as a retention time marker in HPLC analyses [1].

Species-Comparative Drug Metabolism Studies Using Biliary Metabolite Profiling as an Index of Toxic Activation

For toxicology studies comparing acetaminophen bioactivation across species, AA-CG serves as a key biliary analyte whose abundance reflects hepatic GGT activity. Gregus et al. (1988) established that the biliary excretion of AA-GS and its hydrolysis products (including AA-CG) can be used as an index of toxic activation of acetaminophen, with susceptible species excreting 27-42% of the dose as toxication pathway metabolites versus 5-7% in resistant species [2]. Researchers performing cross-species comparisons require authentic AA-CG to accurately quantify this metabolite, particularly since many standard HPLC methods co-elute AA-CG with AA-CYS [1].

Bioanalytical Method Development and Validation for Separate Quantification of AA-CG and AA-CYS

Any laboratory aiming to develop and validate an LC-MS/MS or HPLC-UV method capable of resolving and independently quantifying AA-CG and AA-CYS requires the authentic AA-CG reference standard. The widely-cited Chen et al. (2003) HPLC protocol explicitly notes that its isocratic method does not separate these two conjugates, necessitating their combined quantitation as APAP-CG/CYS [1]. Method development laboratories in pharmaceutical, CRO, or academic settings must procure AA-CG to establish individual retention times, optimize gradient conditions for separation, determine individual calibration ranges, and validate selectivity and specificity per FDA or EMA bioanalytical method validation guidelines.

Investigation of Non-Mercapturic Acid Disposition Pathways: The Glutamic Acid Conjugation Route

For drug metabolism researchers exploring alternative disposition pathways beyond the canonical mercapturic acid route, AA-CG is a critical probe substrate. Mutlib et al. (2000) demonstrated that AA-CG participates in a novel glutamic acid conjugation pathway to form larger peptide conjugates, a metabolic route not accessible to the N-acetylated mercapturate AA-NAC [3]. Studies aimed at characterizing the enzymology of this pathway, its species distribution, or its toxicological significance require authentic AA-CG to generate, isolate, and structurally characterize the resulting glutamic acid peptide conjugates by LC/MS and LC/NMR [3].

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